molecular formula C5H3F2NO B567812 2,3-Difluoropyridin-4-ol CAS No. 1227579-00-1

2,3-Difluoropyridin-4-ol

Cat. No.: B567812
CAS No.: 1227579-00-1
M. Wt: 131.082
InChI Key: FOEUCTQDSCGXLK-UHFFFAOYSA-N
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Description

2,3-Difluoropyridin-4-ol is a chemical compound with the molecular formula C5H3F2NO . It is used in laboratory chemicals and the manufacture of chemical compounds .


Synthesis Analysis

The synthesis of fluorinated pyridines like this compound has been a topic of interest due to their interesting and unusual physical, chemical, and biological properties . The methods of synthesis of 2-, 3-, 4-fluoropyridines, di-, tri-, polyfluoropyridines, perfluoroalkylpyridines, and also fluoropyridines fused with carbo-, heterocycles are presented .


Molecular Structure Analysis

The molecular structure of this compound is analyzed using quantum-chemical computational calculations . Spectroscopic, electronic, Mulliken population analysis, and molecular electrostatic potential surface (MESP) calculations are carried out to gain deeper insights .


Chemical Reactions Analysis

Fluoropyridines have reduced basicity and are usually less reactive than their chlorinated and brominated analogues . The methods for the preparation of 2-, 3-, 4-fluoropyridines and di- and poly-fluoropyridines are reviewed along with some synthetic routes towards 18 F-substituted pyridines .


Physical and Chemical Properties Analysis

Fluoropyridines, including this compound, have interesting and unusual physical, chemical, and biological properties owing to the presence of the strong electron-withdrawing substituent(s) in the aromatic ring . They have reduced basicity and are usually less reactive than their chlorinated and brominated analogues .

Scientific Research Applications

Regiochemically Flexible Substitutions in Halopyridines

  • Study Context : The use of 2,3-Difluoropyridin-4-ol and related compounds, such as 2,4-Difluoropyridine, in regiochemically flexible substitutions is significant. These compounds react exclusively at the 4-position under halogen displacement, but the introduction of a trialkylsilyl group can reverse this selectivity, leading to substitutions at other positions, including the nitrogen-neighboring position after removal of the silyl group (Schlosser, Bobbio, & Rausis, 2005).

Application in Organic Light-Emitting Diodes (OLEDs)

  • Study Context : this compound derivatives, specifically 2,4-difluoro)phenylpyridine, play a crucial role in the electronic structures, injection and transport properties, absorption, and phosphorescence mechanisms of blue-emitting Ir(III) complexes used as emitters in OLEDs. These compounds help evaluate the injection abilities of holes and electrons into such complexes, influencing the efficiency and performance of OLED devices (Li et al., 2009).

Regioexhaustive Substitution in Halopyridines

  • Study Context : The concept of "regioexhaustive substitution" applied to this compound allows for regioselective metalation and subsequent carboxylation at various positions, generating a range of fluorinated pyridinecarboxylic acids. This method enhances the versatility in the functionalization of such compounds (Bobbio & Schlosser, 2005).

Matrix Isolation and Spectroscopy in Nitrenes

  • Study Context : this compound derivatives, like 3,5-difluoropyridyl-2,4,6-trinitrene, have been studied using matrix isolation and electron paramagnetic resonance (EPR) spectroscopy. This research provides insights into the electronic and magnetic properties of matrix-isolated nitrenes, which are important for understanding the behaviors of these compounds at molecular levels (Chapyshev et al., 2008).

Structural Analysis using Fourier Transform Microwave Spectroscopy

  • Study Context : The ground state rotational spectra of various difluoropyridines, including this compound, were investigated to determine their molecular structures and electronic environment surrounding the nitrogen atom. Such analyses are crucial for understanding the structural and electronic characteristics of these compounds (Dijk, Sun, & Wijngaarden, 2012).

Safety and Hazards

2,3-Difluoropyridin-4-ol is identified as a laboratory chemical and is used in the manufacture of chemical compounds . It is classified as having acute toxicity, oral (Category 4, H302), and skin corrosion/irritation (Category 2, H315) .

Future Directions

The future directions for 2,3-Difluoropyridin-4-ol and similar compounds involve the development of fluorinated chemicals. Over the past 50 years, many fluorinated medicinal and agrochemical candidates have been discovered, and the interest toward the development of fluorinated chemicals has steadily increased . The high availability of fluorinated synthetic blocks, effective fluorinating reagents, reliable fluorination technology, and the accumulation of basic and advanced knowledge of fluorine chemistry have rapidly accelerated developments in this field .

Properties

IUPAC Name

2,3-difluoro-1H-pyridin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3F2NO/c6-4-3(9)1-2-8-5(4)7/h1-2H,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOEUCTQDSCGXLK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC(=C(C1=O)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3F2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00733785
Record name 2,3-Difluoropyridin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00733785
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

131.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1227579-00-1
Record name 2,3-Difluoropyridin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00733785
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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